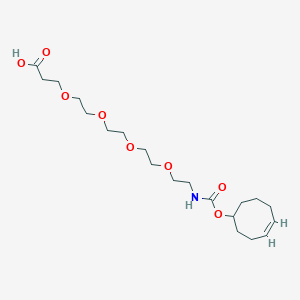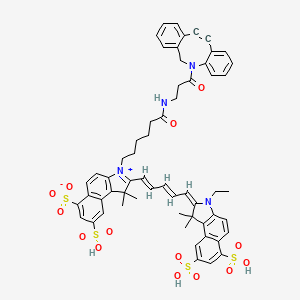
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring with a hydroxyl group at the third position and an ethyl ester group at the first position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s worth noting that many compounds interact with their targets in a variety of ways, including binding to specific receptors, inhibiting enzymes, or disrupting cellular processes .
Biochemical Pathways
The compound’s structure suggests that it might be involved in a variety of biochemical reactions .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and presence of other substances can significantly affect the action and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid+ethanolacid catalystEthyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-oxocyclohexane-1-carboxylate or 3-carboxycyclohexane-1-carboxylate.
Reduction: Formation of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-methanol.
Substitution: Formation of ethyl (1S,3S)-rel-3-halocyclohexane-1-carboxylate.
Scientific Research Applications
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,3R)-rel-3-hydroxycyclohexane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Methyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (1S,3S)-rel-3-oxocyclohexane-1-carboxylate: An oxidized derivative with a ketone group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both hydroxyl and ester functional groups also provides versatility in chemical modifications and applications.
Properties
IUPAC Name |
ethyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOLPQGOBDXBH-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate](/img/structure/B6361169.png)


![tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)


![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)



